((4-(o-Tolyloxy)phenyl)sulfonyl)proline
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Overview
Description
((4-(o-Tolyloxy)phenyl)sulfonyl)proline is a chemical compound with the molecular formula C18H19NO5S and a molecular weight of 361.42 g/mol It is characterized by the presence of a proline moiety attached to a sulfonyl group, which is further connected to a phenyl ring substituted with an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(o-Tolyloxy)phenyl)sulfonyl)proline typically involves the reaction of proline with a sulfonyl chloride derivative of the substituted phenyl ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
((4-(o-Tolyloxy)phenyl)sulfonyl)proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, ((4-(o-Tolyloxy)phenyl)sulfonyl)proline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with certain biomolecules .
Medicine
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials, leveraging its reactivity and stability under various conditions .
Mechanism of Action
The mechanism of action of ((4-(o-Tolyloxy)phenyl)sulfonyl)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The proline moiety may also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- ((4-(o-Tolyloxy)phenyl)sulfonyl)alanine
- ((4-(o-Tolyloxy)phenyl)sulfonyl)glycine
- ((4-(o-Tolyloxy)phenyl)sulfonyl)valine
Uniqueness
((4-(o-Tolyloxy)phenyl)sulfonyl)proline is unique due to the presence of the proline moiety, which imparts distinct conformational properties compared to other amino acid derivatives. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development .
Properties
IUPAC Name |
1-[4-(2-methylphenoxy)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-13-5-2-3-7-17(13)24-14-8-10-15(11-9-14)25(22,23)19-12-4-6-16(19)18(20)21/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFOMCQUXRCUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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